molecular formula C7H6BrN3 B2846874 5-bromo-7-methyl-1H-1,2,3-benzotriazole CAS No. 1354777-43-7

5-bromo-7-methyl-1H-1,2,3-benzotriazole

Cat. No. B2846874
CAS RN: 1354777-43-7
M. Wt: 212.05
InChI Key: AWZVOWGMSCDYMP-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1H-1,2,3-benzotriazole is a chemical compound with the CAS Number: 1354777-43-7 . Its IUPAC name is 5-bromo-7-methyl-1H-1,2,3-benzotriazole .


Molecular Structure Analysis

The InChI code for 5-bromo-7-methyl-1H-1,2,3-benzotriazole is 1S/C7H6BrN3/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of 5-bromo-7-methyl-1H-1,2,3-benzotriazole is 212.05 . Unfortunately, other physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, the class of compounds to which 5-bromo-7-methyl-1H-1,2,3-benzotriazole belongs, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Polymer Chemistry

1,2,3-Triazoles have found broad applications in polymer chemistry . The high chemical stability and strong dipole moment of 1,2,3-triazoles make them suitable for use in polymer chemistry .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry due to their high chemical stability and strong dipole moment . They can form stable complexes with various types of molecules, making them useful in the field of supramolecular chemistry .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a chemical strategy that enables the joining of two biomolecules . The high chemical stability and strong dipole moment of 1,2,3-triazoles make them suitable for use in bioconjugation .

Chemical Biology

1,2,3-Triazoles have found broad applications in chemical biology . They can be used to modify biological molecules, enabling the study of biological systems .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They can be used to label biological molecules, enabling their visualization under a fluorescence microscope .

Materials Science

1,2,3-Triazoles have found broad applications in materials science . They can be used to modify the properties of materials, making them suitable for various applications .

Safety and Hazards

The safety information for 5-bromo-7-methyl-1H-1,2,3-benzotriazole indicates that it has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

6-bromo-4-methyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZVOWGMSCDYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNN=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7-methyl-1H-1,2,3-benzotriazole

CAS RN

1354777-43-7
Record name 5-bromo-7-methyl-1H-1,2,3-benzotriazole
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